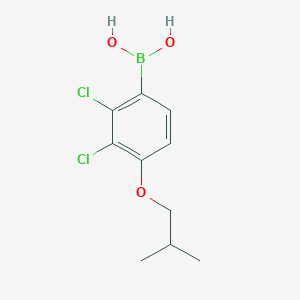2,3-Dichloro-4-isobutoxyphenylboronic acid
CAS No.: 2096329-79-0
Cat. No.: VC6930401
Molecular Formula: C10H13BCl2O3
Molecular Weight: 262.92
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2096329-79-0 |
|---|---|
| Molecular Formula | C10H13BCl2O3 |
| Molecular Weight | 262.92 |
| IUPAC Name | [2,3-dichloro-4-(2-methylpropoxy)phenyl]boronic acid |
| Standard InChI | InChI=1S/C10H13BCl2O3/c1-6(2)5-16-8-4-3-7(11(14)15)9(12)10(8)13/h3-4,6,14-15H,5H2,1-2H3 |
| Standard InChI Key | DPYMREBBALMFOP-UHFFFAOYSA-N |
| SMILES | B(C1=C(C(=C(C=C1)OCC(C)C)Cl)Cl)(O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 2,3-dichloro-4-isobutoxyphenylboronic acid, reflecting the positions of the chlorine atoms (2 and 3), the isobutoxy group (4), and the boronic acid functional group (-B(OH)) on the benzene ring . Its molecular formula is CHBClO, with a molecular weight of 262.93 g/mol .
Table 1: Key Identifiers of 2,3-Dichloro-4-isobutoxyphenylboronic Acid
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2096329-79-0 | |
| Molecular Formula | CHBClO | |
| Molecular Weight | 262.93 g/mol | |
| SMILES Notation | B(C1=CC(=C(C(=C1Cl)Cl)OCC(C)C))O)O | |
| InChI Key | DPYMREBBALMFOP-UHFFFAOYSA-N |
Structural Analysis
The compound’s structure features a boronic acid group (-B(OH)) at the para position relative to the isobutoxy group (-OCHCH(CH)), with chlorine atoms occupying the ortho and meta positions. This substitution pattern enhances its reactivity in Suzuki-Miyaura couplings, where boronic acids act as nucleophilic partners . The steric bulk of the isobutoxy group may influence reaction kinetics and regioselectivity in cross-coupling applications .
Synthesis and Manufacturing
Table 2: Hypothetical Synthesis Parameters (Inferred from Analogous Compounds)
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | 2,3-Dichloro-4-isobutoxyiodobenzene | |
| Catalyst | Pd(dppf)Cl | |
| Solvent | 1,4-Dioxane | |
| Temperature | 80–100°C |
Industrial-Scale Production
Physicochemical Properties
Thermal and Solubility Characteristics
The compound is a solid at room temperature, requiring storage under an inert atmosphere at 2–8°C . Its solubility profile includes:
-
High solubility in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran).
-
Low solubility in water due to the hydrophobic isobutoxy group.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic acid, this compound participates in palladium-catalyzed couplings with aryl halides to form biaryl structures. For example:
The dichloro substituents enhance electrophilicity at the coupling site, while the isobutoxy group may stabilize intermediates via steric effects .
Pharmaceutical Intermediate
Though direct applications are undocumented, structurally similar boronic acids are intermediates in kinase inhibitors and proteasome blockers (e.g., bortezomib) . The chlorine atoms could facilitate further functionalization via nucleophilic aromatic substitution.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume